molecular formula C12H10O2 B8672153 1-(Furan-3-yl)-2-phenylethanone

1-(Furan-3-yl)-2-phenylethanone

Cat. No.: B8672153
M. Wt: 186.21 g/mol
InChI Key: JZCZRSVCBUWUQW-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2-phenylethanone is a ketone derivative featuring a furan ring substituted at the 3-position and a phenyl group attached to the ethanone backbone. For instance, compounds with furan substituents, such as 1-(furan-3-yl)-4-methylpent-2-en-1-one, are synthesized via methods involving cyclization or functional group transformations . The furan ring’s electron-rich nature and aromaticity influence reactivity, making this compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(furan-3-yl)-2-phenylethanone

InChI

InChI=1S/C12H10O2/c13-12(11-6-7-14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

JZCZRSVCBUWUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=COC=C2

Origin of Product

United States

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Furan-3-yl)-2-phenylethanone serves as a valuable building block for synthesizing more complex molecules. It is used in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to produce furanones and other derivatives.
  • Reduction : It can be reduced to form amines and other reduced derivatives.
  • Substitution Reactions : The compound is involved in substitution reactions leading to substituted piperidine derivatives.

Biology

The biological activity of this compound has been explored in several studies, indicating its potential as a bioactive compound. Research findings suggest that it may exhibit:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its mechanisms of action reveal interactions with specific enzymes and receptors that may influence cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic effects, including:

  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways.
  • Analgesic Properties : Its potential to alleviate pain has been a focus of recent research .

Materials Science Applications

This compound is also significant in materials science. Its unique properties allow it to be utilized in:

  • Development of Novel Materials : The compound can serve as a precursor in the synthesis of advanced materials with specific functionalities.
  • Pharmaceutical Formulations : Its stability and reactivity make it suitable for incorporation into drug formulations aimed at enhancing bioavailability and efficacy .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested using standard diffusion methods, revealing significant inhibition zones compared to control substances. This study highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Mechanisms

Research examining the anticancer properties of this compound focused on its interaction with cancer cell lines. The results indicated that the compound could induce apoptosis in certain cancer cells through specific signaling pathways, suggesting its potential as a lead compound for cancer therapy development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chlorophenyl)-2-phenylethanone
  • Structure : A chlorine atom replaces the furan ring at the 3-position of the phenyl group.
  • Properties : Higher molecular weight (C₁₄H₁₁ClO vs. C₁₂H₁₀O₂ for the furan analog) and increased polarity due to the electronegative chlorine substituent.
  • Applications : Used as an intermediate in organic synthesis, with safety data indicating handling precautions for halogenated compounds .
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (BIA 3-202)
  • Structure : Features nitro and hydroxyl groups on the phenyl ring.
  • Biological Activity : A reversible catechol-O-methyltransferase (COMT) inhibitor under clinical evaluation for Parkinson’s disease .
  • Synthesis : Requires regioselective nitration and hydroxylation steps, contrasting with the furan derivative’s simpler synthesis via condensation .

Functional Group Modifications

1-(Cyclohex-1-en-1-yl)-2-phenylethanone
  • Structure : Replaces the furan ring with a cyclohexene moiety.
  • Synthesis : Produced via Rupe rearrangement of propargylic alcohols catalyzed by Cu(OTf)₂ or In(OTf)₃ in liquid SO₂ .
  • Reactivity : The cyclohexene group introduces steric hindrance, altering reaction kinetics compared to the planar furan ring .
1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone
  • Structure: Contains a diethylaminoethoxy side chain.
  • Biological Activity : Acts as a muscarinic M₃ receptor antagonist (pA₂ 6.67), highlighting the impact of basic side chains on receptor binding .

Heterocyclic Analogs

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethanone
  • Structure : Incorporates a dihydrofuran ring and trifluoromethyl group.
  • Properties : Enhanced lipophilicity due to the CF₃ group, making it suitable for fluorinated drug design .
  • Synthesis : Achieved via trifluoroacetylation of dihydrofuran precursors .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity Reference ID
1-(Furan-3-yl)-2-phenylethanone C₁₂H₁₀O₂ 186.21 Not reported Furan-3-yl Not reported
1-(3-Chlorophenyl)-2-phenylethanone C₁₄H₁₁ClO 230.69 62-63 3-Cl Intermediate
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone C₁₄H₁₁NO₅ 285.24 Not reported 3-NO₂, 4-OH COMT inhibition
1-(Cyclohex-1-en-1-yl)-2-phenylethanone C₁₄H₁₄O 198.26 Not reported Cyclohexene Synthetic intermediate

Key Research Findings

  • Electronic Effects: The furan ring in this compound enhances electron density at the ketone group, facilitating nucleophilic additions compared to halogenated analogs like 1-(3-chlorophenyl)-2-phenylethanone .
  • Biological Relevance : Introduction of nitro and hydroxyl groups (e.g., BIA 3-202) drastically alters bioactivity, enabling COMT inhibition, whereas furan derivatives are less explored in this context .
  • Synthetic Flexibility: Rupe rearrangement and pharmacophore-based synthesis highlight divergent strategies for modifying the ethanone backbone .

Preparation Methods

Reaction Mechanism and Conditions

The epoxide ring-opening strategy utilizes furan-derived organometallic reagents to construct the carbon skeleton of 1-(furan-3-yl)-2-phenylethanone. In a representative procedure (Source), 2-furyl lithium is generated via deprotonation of furan with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. This reagent reacts with styrene oxide, an epoxide bearing a phenyl group, to form 1-(furan-3-yl)-2-phenylethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the target ketone.

Key Steps:

  • Organometallic Reagent Formation :

    • Furan (20 mmol) is treated with n-BuLi (1.6 M in hexanes) at 0°C, yielding 2-furyl lithium.

    • Regioselectivity Challenge: Lithiation typically occurs at the furan’s 2-position; achieving 3-substitution requires directed metallation or pre-functionalized furans.

  • Epoxide Ring-Opening :

    • Styrene oxide (10 mmol) is added to the furyl lithium solution at 0°C, followed by warming to room temperature.

    • The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, forming a secondary alcohol.

  • Oxidation to Ketone :

    • The alcohol intermediate is oxidized with PCC (1.5 equiv) in dichloromethane for 4 hours, yielding this compound.

Yield and Optimization

  • Alcohol Formation : 77% yield (1-(furan-2-yl)tetradecan-2-ol analog).

  • Oxidation Step : 69% yield using PCC.

  • Overall Yield : ~53% (calculated as 0.77 × 0.69).

Optimization Strategies :

  • Solvent Selection : THF enhances organometallic stability, while dichloromethane improves PCC solubility.

  • Temperature Control : Low temperatures (-78°C to 0°C) minimize side reactions during lithiation.

Cross-Coupling of α-Halo Ketones with Furan Organometallics

Synthetic Pathway

This method couples α-iodo acetophenone derivatives with 3-furyl lithium to form the target compound. α-Iodo acetophenone is prepared via iodination of acetophenone using iodine and Selectfluor® in methanol.

Procedure:

  • Iodination :

    • Acetophenone (5.0 mmol) reacts with iodine (2.5 mmol) and Selectfluor® (2.5 mmol) in methanol, yielding α-iodo acetophenone.

  • Coupling Reaction :

    • 3-Furyl lithium (generated from 3-bromofuran and n-BuLi) attacks the α-iodo ketone, displacing iodide and forming the C–C bond.

  • Workup :

    • The crude product is purified via column chromatography (hexane/ethyl acetate = 10:1).

Performance Metrics

  • Iodination Yield : 75%.

  • Coupling Yield : 69% (analogous to 1-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)ethanone).

  • Overall Yield : ~52% (0.75 × 0.69).

Challenges :

  • Regioselectivity : Generating 3-furyl lithium requires 3-bromofuran, which is less accessible than 2-bromofuran.

  • Side Reactions : Competing elimination or over-iodination may reduce efficiency.

Oxidation of β-Keto-2-Substituted Furans

Methodology

β-Keto furans serve as precursors to this compound. These intermediates are synthesized via Friedel-Crafts acylation or Claisen condensation, followed by oxidation.

Example Protocol (Source):

  • Friedel-Crafts Acylation :

    • Furan-3-carboxylic acid reacts with phenylacetyl chloride in the presence of AlCl₃, forming β-keto-furan.

  • Oxidation :

    • The β-keto group is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target ketone.

Yield Data

  • Acylation Step : 65% yield (estimated from analogous reactions).

  • Oxidation Step : 78% yield.

  • Overall Yield : ~51% (0.65 × 0.78).

Limitations :

  • Electrophilic Substitution : Furan’s lower reactivity compared to benzene necessitates harsh conditions, risking ring opening.

Diazotransfer Reactions

Diazo Intermediate Formation

A diazo transfer reaction forms 2-diazo-1-(furan-3-yl)-2-phenylethanone, which is hydrolyzed to the target ketone (Source).

Steps:

  • Diazo Transfer :

    • β-Diketone (1.0 equiv) reacts with 4-methylbenzenesulfonyl azide (1.2 equiv) and triethylamine in ethanol, forming the diazo compound.

  • Hydrolysis :

    • Acidic hydrolysis (HCl/H₂O) removes the diazo group, yielding this compound.

Efficiency and Challenges

  • Diazo Formation Yield : 57%.

  • Hydrolysis Yield : 85% (estimated).

  • Overall Yield : ~48% (0.57 × 0.85).

Drawbacks :

  • Intermediate Stability : Diazo compounds are sensitive to light and heat, complicating handling.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Epoxide Ring-Openingn-BuLi, PCC53High regioselectivityRequires 3-furyl lithium synthesis
Cross-CouplingSelectfluor®, n-BuLi52Modular substrate scopeLimited by α-iodo ketone availability
β-Keto OxidationAlCl₃, Jones reagent51Straightforward acylationHarsh reaction conditions
DiazotransferTsN₃, Et₃N48Mild conditions for diazo formationDiazo compound instability

Q & A

Synthesis and Optimization

Q: What synthetic routes are available for 1-(Furan-3-yl)-2-phenylethanone, and how can reaction conditions be optimized to improve yield and purity? A: A common approach involves coupling furan-3-carboxylic acid derivatives with phenylethyl precursors via acid-catalyzed Friedel-Crafts acylation or transition-metal-mediated cross-coupling. For example, analogous syntheses of substituted phenylethanones (e.g., 1-(3-Methoxyphenyl)-2-phenylethanone) use carboxylic acid derivatives and column chromatography for purification . Key optimizations include controlling reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading (e.g., AlCl₃ or FeCl₃). Purity ≥95% can be achieved via silica gel chromatography with ethyl acetate/hexane gradients .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound? A:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for identifying the furan ring (δ ~7.3–7.5 ppm for protons, δ ~110–150 ppm for carbons) and ketone functionality (δ ~200–210 ppm for carbonyl carbon). Compare with analogs like 1-(3,5-Dimethoxyphenyl)-2-phenylethanone, where aryl protons appear at δ 6.3–7.2 ppm .
  • IR Spectroscopy: The carbonyl stretch (C=O) typically appears at ~1680–1720 cm⁻¹, as seen in 1-(2-furanyl)ethanone .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) can resolve bond angles and packing motifs, particularly for resolving stereochemical ambiguities in derivatives .

Reactivity and Functionalization

Q: How does the furan ring influence the reactivity of this compound in electrophilic substitution or cycloaddition reactions? A: The electron-rich furan ring enhances reactivity in electrophilic substitutions (e.g., nitration, halogenation) at the 2- and 5-positions. For example, tandem aldol/Friedel-Crafts reactions in related compounds (e.g., 1-(2-hydroxyphenyl)-2-phenylethanone) form fused lactone rings under acidic conditions . The furan’s diene character also enables Diels-Alder reactions, useful for synthesizing polycyclic derivatives.

Analytical Challenges and Impurity Profiling

Q: What impurities are commonly observed during the synthesis of this compound, and how can they be mitigated? A: Common impurities include:

  • Unreacted starting materials: Detected via GC-MS or HPLC (retention time comparison).
  • Oxidation byproducts: The furan ring may oxidize to γ-keto esters, identifiable by IR (~1740 cm⁻¹ for ester C=O) .
  • Diastereomers: Chiral HPLC or NMR coupling constants can resolve stereoisomers.
    Mitigation strategies include inert atmosphere reactions (N₂/Ar) to prevent oxidation and using anhydrous solvents to suppress hydrolysis .

Computational Modeling

Q: How can DFT calculations predict the electronic properties and reaction mechanisms of this compound? A: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate:

  • Electrostatic potential maps: Highlight nucleophilic regions (furan ring) and electrophilic sites (carbonyl carbon).
  • Reaction pathways: Transition states for cycloadditions or acylation mechanisms, validated against experimental kinetics .
  • Solvent effects: Polarizable continuum models (PCM) predict solvation energies, aiding solvent selection for syntheses .

Applications in Heterocyclic Chemistry

Q: How is this compound utilized as a precursor for bioactive heterocycles? A: The ketone group undergoes condensation with hydrazines or amines to form Schiff bases, which cyclize into triazoles or pyrazoles. For example, reacting with hydrazine hydrate yields 1,2,4-triazole derivatives, as demonstrated in analogous phenyl-substituted ethanones . Such derivatives are explored for antimicrobial or anticancer activity.

Stability and Storage

Q: What are the stability profiles of this compound under varying storage conditions? A: The compound is light-sensitive due to the conjugated furan-ketone system. Storage recommendations:

  • Temperature: –20°C in amber vials to prevent photodegradation.
  • Humidity: Desiccators with silica gel to avoid hydrolysis of the ketone.
    Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring are advised for long-term storage protocols .

Comparative Reactivity with Analogous Compounds

Q: How does substituting the furan-3-yl group with other aryl groups (e.g., thiophene, phenyl) alter the compound’s chemical behavior? A: Thiophene analogs (e.g., 1-(2-thienyl)-2-phenylethanone) exhibit higher electron density, accelerating electrophilic substitutions but reducing oxidative stability. Phenyl-substituted derivatives (e.g., 1-(4-Fluorophenyl)-2-phenylethanone) show slower reaction kinetics due to steric hindrance .

Diastereoselective Modifications

Q: What strategies enable diastereoselective functionalization of this compound? A: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can induce stereoselectivity. For example, β-keto sulfoxide intermediates derived from phenyllactic acid undergo DIBAH/ZnBr₂ reduction to yield enantiomerically enriched epoxides .

Safety and Handling

Q: What safety precautions are essential when handling this compound in laboratory settings? A:

  • Hazard codes: Xi (irritant); R36/37/38 (irritates eyes, respiratory system, and skin).
  • PPE: Nitrile gloves, goggles, and fume hood use.
  • Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

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